2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione
Overview
Description
2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione, also known as Leucoquinizarin, is an organic compound with the molecular formula C14H10O4. It is a derivative of anthracenedione and is characterized by its dihydroxy and dihydro functionalities. This compound is notable for its applications in various fields, including textile dyeing and medicinal chemistry .
Scientific Research Applications
2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antileukemia agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia.
Industry: Utilized in textile dyeing processes due to its vibrant color properties.
Mechanism of Action
Mode of Action
The compound interacts with topo I, inhibiting its function
Action Environment
The action, efficacy, and stability of 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione can be influenced by various environmental factors. For instance, the compound is a red solid that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . Its strong oxidative and reductive properties allow it to react with many organic and inorganic compounds
Biochemical Analysis
Biochemical Properties
It is known to be a relatively stable compound with strong oxidative and reductive properties, and it can react with many organic and inorganic compounds
Cellular Effects
It is known that anthraquinone derivatives can inhibit the enzyme topoisomerase I, a target for the prevention of malignant carcinomas
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione can be synthesized through the reduction of anthraquinone. The reaction typically involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of hydrogen gas over a bed of anthraquinone and catalyst, ensuring efficient conversion and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinizarin, a related anthraquinone derivative.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (R-X) or acyl chlorides (R-COCl) in the presence of a base
Major Products
Oxidation: Quinizarin (1,4-dihydroxyanthraquinone).
Reduction: Tetrahydro derivatives.
Substitution: Ethers or esters of the original compound
Comparison with Similar Compounds
Similar Compounds
Quinizarin (1,4-dihydroxyanthraquinone): Similar in structure but lacks the dihydro functionalities.
Anthraquinone: The parent compound, which is more oxidized compared to 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione.
Tetrahydroanthraquinone: A fully reduced derivative .
Uniqueness
This compound is unique due to its specific combination of dihydroxy and dihydro functionalities, which confer distinct chemical reactivity and biological activity. Its ability to inhibit topoisomerase I sets it apart from other anthraquinone derivatives, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
9,10-dihydroxy-2,3-dihydroanthracene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,17-18H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXPBEUYCCZFJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066237, DTXSID90885803 | |
Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17648-03-2, 40498-13-3 | |
Record name | Leucoquinizarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17648-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017648032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucoquinizarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040498133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucoquinizarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42299 | |
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Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-9,10-dihydroxyanthracene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-dihydro-1,4-dihydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions involving Leucoquinizarin?
A1: Leucoquinizarin displays interesting reactivity with hydrazines and alcohols. [, ] For instance, it undergoes N-N bond cleavage reactions with various hydrazines, leading to unique nitrogen-containing compounds. [, ] Furthermore, it can be monoalkylated with primary or secondary alcohols in the presence of thionyl chloride and an acid catalyst, yielding Chinizarin monoalkyl ethers. [] This specific reaction highlights its versatility as a precursor for synthesizing more complex molecules.
Q2: How does the structure of Leucoquinizarin influence its ability to form complexes with metals?
A2: Leucoquinizarin, acting as a ligand, coordinates with Tin(IV) through a monodentate Sn-O bond involving one of its phenolic oxygen atoms. [] This contrasts with the coordination observed for its analog, Alizarin, which forms a six-membered chelate ring with Tin(IV) through both a quinoidal oxygen and its neighboring phenolic oxygen. [] This difference in coordination behavior highlights the impact of the hydroxyl group positioning on the chelating properties of these anthraquinone derivatives.
Q3: What are the potential applications of Leucoquinizarin derivatives?
A3: Organotin compounds derived from Leucoquinizarin have shown promising results in in vitro cytotoxicity assays against human tumor cell lines. [] While further research is needed to elucidate their mechanism of action and in vivo efficacy, these initial findings suggest their potential as antitumor agents.
Q4: What analytical techniques are employed in the study of Leucoquinizarin and its derivatives?
A4: A variety of spectroscopic and analytical methods are crucial for characterizing Leucoquinizarin and its derivatives. These include:
- Infrared (IR) Spectroscopy: Used to identify functional groups and study bonding characteristics. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of molecules. []
- Thermal Analysis: Investigates the thermal stability and decomposition patterns of compounds. []
- High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify components in mixtures, particularly relevant in degradation studies. []
Q5: Are there any environmental concerns related to Leucoquinizarin and its derivatives?
A5: While specific information about the environmental impact of Leucoquinizarin is limited in the provided research, its structural similarity to anthraquinone dyes raises concerns. [, ] Anthraquinone dyes are known for their persistence in the environment and potential toxicity. [, ] Research focusing on the biodegradation of these compounds using methods like immobilized Aspergillus flavus in fluidized bed bioreactors indicates ongoing efforts to address these environmental challenges. [] Further research into the ecotoxicological effects and degradation pathways of Leucoquinizarin and its derivatives is essential to ensure their responsible use and disposal.
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